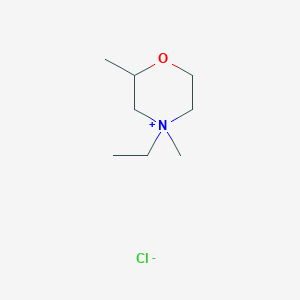
4-Ethyl-2,4-dimethylmorpholin-4-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2,4-dimethylmorpholin-4-ium chloride is a chemical compound with the molecular formula C8H18ClNO. It belongs to the class of morpholinium salts, which are known for their diverse applications in various fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,4-dimethylmorpholin-4-ium chloride typically involves the reaction of 4-ethylmorpholine with methyl chloride under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the removal of by-products to achieve high yield and purity. The reaction conditions are optimized to minimize energy consumption and waste generation .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2,4-dimethylmorpholin-4-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium hydroxide in water at room temperature.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of corresponding substituted morpholinium salts.
Scientific Research Applications
4-Ethyl-2,4-dimethylmorpholin-4-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential use as a drug delivery agent.
Industry: Utilized in wastewater treatment as a flocculant to remove impurities
Mechanism of Action
The mechanism of action of 4-Ethyl-2,4-dimethylmorpholin-4-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular processes. The chloride ion plays a crucial role in maintaining the ionic balance and facilitating the transport of the compound across cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylmorpholin-4-ium chloride
- 4-Benzylmorpholin-4-ium chloride
- 4-Decyloxymethylmorpholin-4-ium chloride
Uniqueness
4-Ethyl-2,4-dimethylmorpholin-4-ium chloride is unique due to its specific structural features, which confer distinct physicochemical properties. The presence of both ethyl and methyl groups on the morpholinium ring enhances its solubility and reactivity compared to other similar compounds .
Properties
CAS No. |
88126-75-4 |
|---|---|
Molecular Formula |
C8H18NO.Cl C8H18ClNO |
Molecular Weight |
179.69 g/mol |
IUPAC Name |
4-ethyl-2,4-dimethylmorpholin-4-ium;chloride |
InChI |
InChI=1S/C8H18NO.ClH/c1-4-9(3)5-6-10-8(2)7-9;/h8H,4-7H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
OIPGWOVHXRUNCX-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1(CCOC(C1)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl-](/img/structure/B14402035.png)
![N-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N'-propan-2-ylurea](/img/structure/B14402043.png)
![6-(3,4-Dimethylphenyl)-3-ethyl-4-phenyl[1,2]oxazolo[5,4-b]pyridine](/img/structure/B14402054.png)
![(2-Azaspiro[5.5]undec-8-en-2-yl)(2,5-dimethylpyrrolidin-1-yl)methanone](/img/structure/B14402060.png)
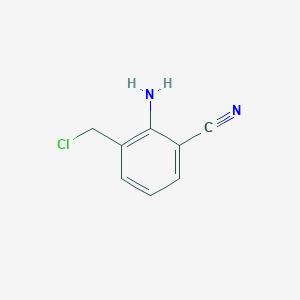
![N-Chloro-N-[2-chloro-4-(trimethylsilyl)but-3-yn-1-yl]benzenesulfonamide](/img/structure/B14402068.png)

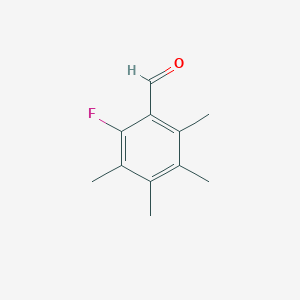
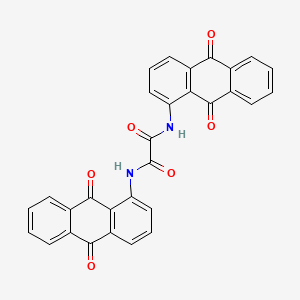
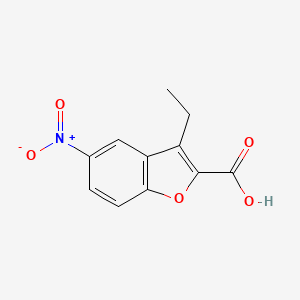

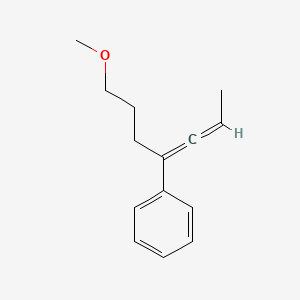
![[2-Chloro-1-(phenylsulfanyl)ethyl]phosphonic dichloride](/img/structure/B14402126.png)
